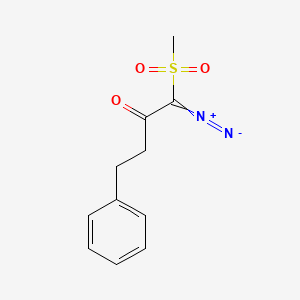
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a methanesulfonyl group, and a phenyl group attached to a butenolate backbone
Métodos De Preparación
The synthesis of 1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the methanesulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The diazonium group can be substituted with nucleophiles to form a wide range of products. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing the compound to participate in electrophilic substitution reactions. The methanesulfonyl group enhances the compound’s stability and reactivity, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate can be compared with similar compounds such as:
1-Diazonio-1-(phenylsulfonyl)-1,5-hexadien-2-olate: Similar structure but with a different sulfonyl group.
1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Contains a methyl-substituted benzene ring.
1-Diazonio-1-(2-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Another methyl-substituted variant. These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their chemical behavior and applications.
Propiedades
Número CAS |
138529-94-9 |
|---|---|
Fórmula molecular |
C11H12N2O3S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
1-diazo-1-methylsulfonyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H12N2O3S/c1-17(15,16)11(13-12)10(14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
WGMMWXBLGUAUGQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(=[N+]=[N-])C(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


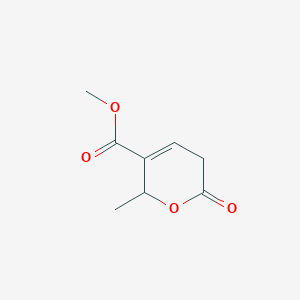
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
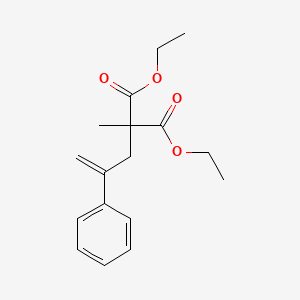
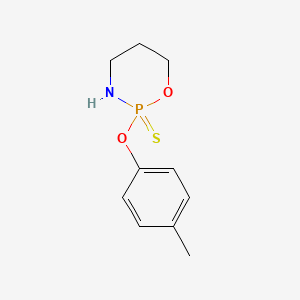
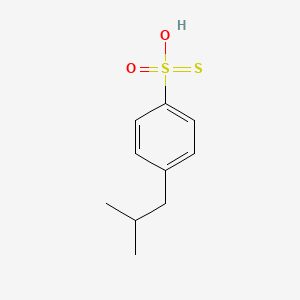
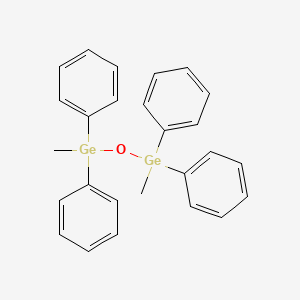
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
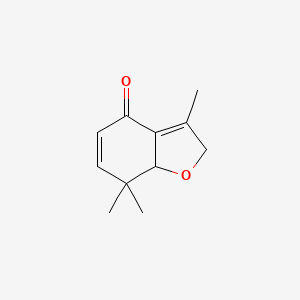
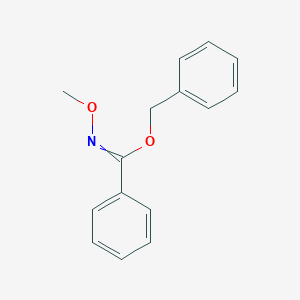
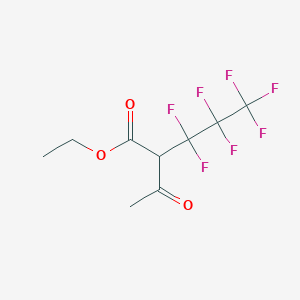
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
